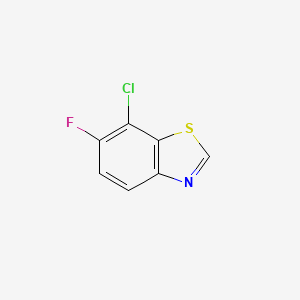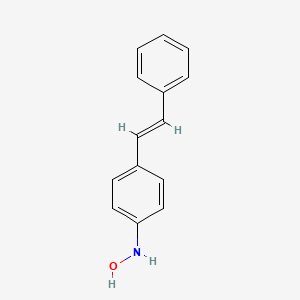
trans-N-Hydroxy-4-aminostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-Hydroxy-4-aminostilbene: is a derivative of stilbene, a compound characterized by a 1,2-diphenylethene structureStilbene derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Hydroxy-4-aminostilbene typically involves the reduction of 4-nitrostilbene followed by hydroxylation. One common method includes the partial reduction of 4-nitrostilbene using aluminum amalgam, followed by acetylation to yield N-hydroxy-4-acetamidostilbene . This compound can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and hydroxylation techniques. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-Hydroxy-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of nitro groups to amines is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as aluminum amalgam and hydrazine are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Conversion to amines.
Substitution: Various substituted stilbene derivatives.
Applications De Recherche Scientifique
Chemistry: trans-N-Hydroxy-4-aminostilbene is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound is studied for its potential anticancer properties. It has been shown to interact with cellular pathways involved in cell proliferation and apoptosis .
Industry: This compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .
Mécanisme D'action
The mechanism of action of trans-N-Hydroxy-4-aminostilbene involves its interaction with cellular proteins and enzymes. It can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, leading to potential therapeutic effects. The compound’s ability to form stable conjugates with cellular macromolecules is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
trans-4-Aminostilbene: Similar structure but lacks the hydroxy group.
trans-4-Nitrostilbene: Contains a nitro group instead of an amino group.
trans-4-Hydroxy-4-aminostilbene: Contains an additional hydroxy group on the aromatic ring.
Uniqueness: trans-N-Hydroxy-4-aminostilbene is unique due to its specific combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for unique interactions with biological targets and makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
60462-51-3 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-[4-[(E)-2-phenylethenyl]phenyl]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15-16H/b7-6+ |
Clé InChI |
NERSJRGIHYMPEP-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NO |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


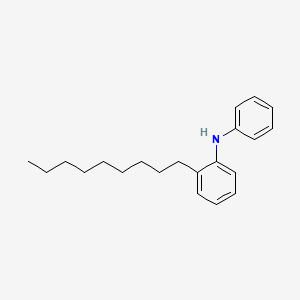
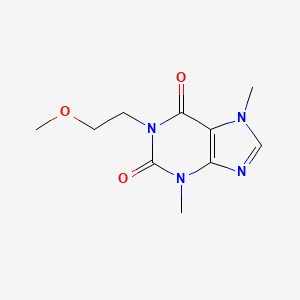
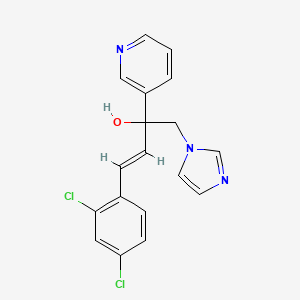

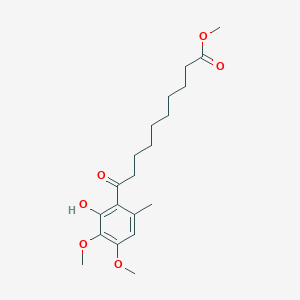

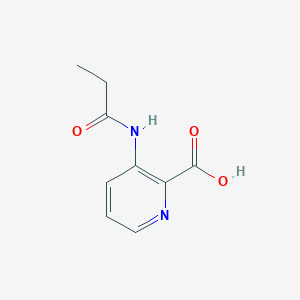
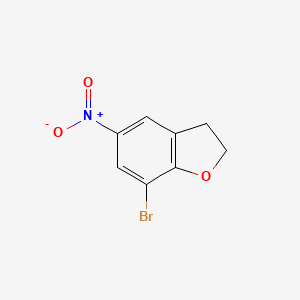
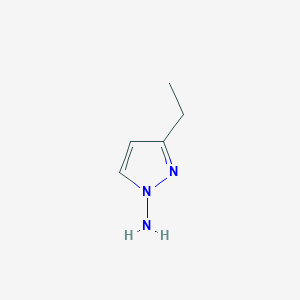
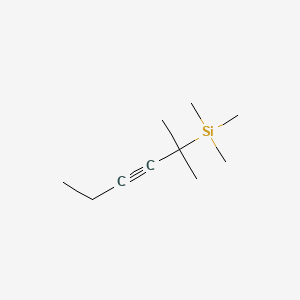
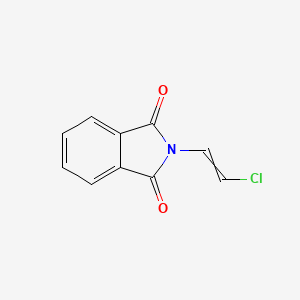
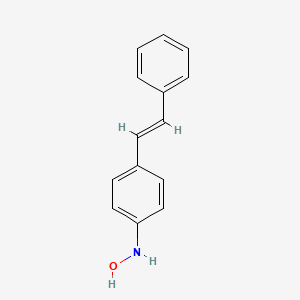
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
